5-(Cyclopropanecarboxamido)nicotinic acid
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Overview
Description
5-(Cyclopropanecarboxamido)nicotinic acid is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropanecarboxamido)nicotinic acid typically involves the reaction of nicotinic acid with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which has significant environmental impacts . Therefore, greener methods are being explored, such as the oxidation of 3-methylpyridine using environmentally friendly oxidizing agents .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropanecarboxamido)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-(Cyclopropanecarboxamido)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 5-(Cyclopropanecarboxamido)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in metabolic processes, particularly those related to nicotinamide adenine dinucleotide (NAD) metabolism. The compound may also influence signaling pathways that regulate cellular energy balance and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A form of vitamin B3, used to treat pellagra and hyperlipidemia.
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of various pharmaceuticals.
Picolinic Acid: A derivative of pyridine, involved in metal ion chelation in biological systems.
Uniqueness
5-(Cyclopropanecarboxamido)nicotinic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(cyclopropanecarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-3-7(10(14)15)4-11-5-8/h3-6H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
VQGJSQHSAFSADO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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